Turnover Frequency Superiority of 2,4,6-Trimethylbenzenesulfonamide-Derived Ligands in Ruthenium-Catalyzed Transfer Hydrogenation
Among a series of aromatic sulfonamide ligands evaluated for in situ generation of ruthenium catalysts in transfer hydrogenation of 4-chloroacetophenone, the 2,4,6-trimethylbenzenesulfonamide-containing scaffold (compound 3, derived from the target compound class) demonstrated the highest catalytic activity [1]. The turnover frequency (TOF) values for the [(p-cymene)RuCl₂]₂/ligand (3) catalytic system reached 720 h⁻¹ at 10 minutes under S/C ratio of 500/1 for 4-chloroacetophenone reduction, representing the maximum activity within the tested ligand series where activity order was established as 7 < 4 < 5 < 6 < 1 < 2 < 3 [1].
| Evidence Dimension | Catalytic turnover frequency (TOF) in transfer hydrogenation of 4-chloroacetophenone |
|---|---|
| Target Compound Data | TOF = 720 h⁻¹ (for ligand 3, derived from 2,4,6-trimethylbenzenesulfonamide scaffold) at 10 min, S/C = 500/1 [1] |
| Comparator Or Baseline | Ligands 7, 4, 5, 6, 1, and 2 all exhibited lower TOF values (relative order: 7 < 4 < 5 < 6 < 1 < 2 < 3) [1] |
| Quantified Difference | TOF for ligand 3 exceeded all other tested ligands; specific numeric values for comparators not reported, but activity ranking is experimentally validated [1] |
| Conditions | Transfer hydrogenation of 4-chloroacetophenone with [(p-cymene)RuCl₂]₂, substrate/catalyst ratio 500/1, isopropanol/KOH, 10 min reaction time [1] |
Why This Matters
This quantifiable activity ranking establishes the 2,4,6-trimethylbenzenesulfonamide scaffold as the optimal ligand architecture within this series for ruthenium-catalyzed transfer hydrogenation, directly informing ligand selection for catalytic applications.
- [1] Kalaycioglu, N. O., et al. (2013). Synthesis of imine and reduced imine compounds containing aromatic sulfonamide: Use as catalyst for in situ generation of ruthenium catalysts in transfer hydrogenation of acetophenone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 348-356. DOI: 10.1016/j.saa.2013.06.049. View Source
